![molecular formula C7H10N2OS B2520623 1-(Furan-2-ylmethyl)-3-methylthiourea CAS No. 59814-98-1](/img/structure/B2520623.png)
1-(Furan-2-ylmethyl)-3-methylthiourea
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Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds with a furan ring are often used in organic chemistry for the synthesis of other compounds due to their reactivity . Thiourea is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Synthesis Analysis
The synthesis of furan derivatives can be complex and depends on the specific compound being synthesized . For example, furan platform chemicals (FPCs) can be synthesized from biomass . The synthesis of specific furan derivatives often involves multiple steps and various chemical reactions .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the geometric and vibrational properties of the molecules .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions . For example, furan platform chemicals (FPCs) can be used to synthesize a wide range of compounds . The specific reactions that a furan derivative can undergo depend on its structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be determined using various techniques . These properties can include density, boiling point, melting point, molecular weight, and others .Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-based compounds as potential antibacterial agents. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . For instance, recent studies have synthesized novel furan derivatives and evaluated their antibacterial effects against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Biocatalysis and Green Chemistry
Furan-based compounds serve as platform chemicals in green chemistry. For instance, 5-hydroxymethylfurfural (HMF), derived from biomass, has applications in organic synthesis . Researchers explore the catalytic conversion of N-acetylglucosamine to HMF, which can further lead to the synthesis of compounds like 1-(Furan-2-ylmethyl)-3-methylthiourea.
Mechanism of Action
Target of Action
The primary targets of 1-(Furan-2-ylmethyl)-3-methylthiourea are various pathogens, including Escherichia coli , Salmonella typhi , and Staphylococcus aureus . These bacteria are common causes of infections in humans, and the compound’s ability to inhibit their growth suggests it may function as an antimicrobial agent .
Mode of Action
This suggests that the compound may interact with essential bacterial proteins or enzymes, disrupting their normal function and preventing the bacteria from proliferating .
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of 1-(Furan-2-ylmethyl)-3-methylthiourea is the inhibition of bacterial growth . This suggests that the compound could potentially be used for various medicinal purposes, particularly in the treatment of bacterial infections .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-8-7(11)9-5-6-3-2-4-10-6/h2-4H,5H2,1H3,(H2,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZYDJTDCKDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-methylthiourea |
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